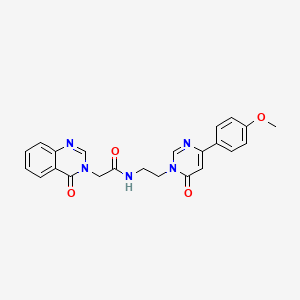
N-(2-(4-(4-methoxyphenyl)-6-oxopyrimidin-1(6H)-yl)ethyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(4-(4-methoxyphenyl)-6-oxopyrimidin-1(6H)-yl)ethyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide is a useful research compound. Its molecular formula is C23H21N5O4 and its molecular weight is 431.452. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2-(4-(4-methoxyphenyl)-6-oxopyrimidin-1(6H)-yl)ethyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article will explore its synthesis, biological evaluation, and mechanisms of action, supported by relevant data and case studies.
1. Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C₁₈H₁₈N₄O₃
- Molecular Weight : 342.36 g/mol
The structure consists of a pyrimidine and quinazoline core, which are known for their diverse biological activities. The presence of methoxy and oxo substituents enhances its pharmacological potential.
2. Synthesis
The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. Key steps include:
- Formation of the pyrimidinyl intermediate.
- Coupling with the quinazoline derivative.
- Final acetamide formation through acylation reactions.
3.1 Antiproliferative Activity
Research indicates that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, a study reported moderate inhibitory effects in the low micromolar range across several tested cell lines, indicating potential as an anticancer agent .
3.2 Enzyme Inhibition
The compound has been evaluated for its ability to inhibit key metabolic enzymes:
- Acetylcholinesterase (AChE) : Compounds in this class have shown promising inhibitory activity against AChE, suggesting potential applications in treating neurological disorders .
- Kinase Inhibition : Several related compounds demonstrated binding affinity to kinases, with ΔT_m values comparable to established inhibitors, indicating their potential as therapeutic agents targeting kinase pathways .
The biological activity of this compound is hypothesized to involve:
- Enzyme Binding : The compound likely interacts with active sites on enzymes, modulating their activity.
- Receptor Modulation : It may also influence receptor activity through conformational changes induced by binding.
5.1 Anticancer Studies
A study involving similar quinazoline derivatives highlighted their effectiveness against breast cancer cell lines, showing IC₅₀ values in the micromolar range. The presence of methoxy groups was noted to enhance cytotoxicity compared to other substitutions .
5.2 Neuroprotective Effects
Another investigation assessed the neuroprotective properties of related compounds against oxidative stress-induced neuronal cell death, demonstrating significant protective effects attributed to their antioxidant properties .
6.
This compound represents a promising candidate for further research due to its multifaceted biological activities, particularly in cancer treatment and enzyme inhibition. Continued exploration into its mechanisms and therapeutic applications could yield significant advancements in pharmacology.
7. Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈N₄O₃ |
| Molecular Weight | 342.36 g/mol |
| Antiproliferative Activity | Low micromolar range |
| AChE Inhibition | Significant |
| Kinase Binding | Comparable to controls |
属性
IUPAC Name |
N-[2-[4-(4-methoxyphenyl)-6-oxopyrimidin-1-yl]ethyl]-2-(4-oxoquinazolin-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O4/c1-32-17-8-6-16(7-9-17)20-12-22(30)27(14-26-20)11-10-24-21(29)13-28-15-25-19-5-3-2-4-18(19)23(28)31/h2-9,12,14-15H,10-11,13H2,1H3,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPHZHHPYRCTZII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)N(C=N2)CCNC(=O)CN3C=NC4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













